molecular formula C10H14S5 B1437297 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione CAS No. 202126-51-0

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

Cat. No.: B1437297
CAS No.: 202126-51-0
M. Wt: 294.6 g/mol
InChI Key: RMWMTOWGAZGYGL-UHFFFAOYSA-N
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Description

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a heterocyclic compound with the molecular formula C10H14S5. It is known for its unique structure, which includes a dithiole ring fused with a dithiolo ring, and a hexyl group attached to the dithiole ring.

Mechanism of Action

Preparation Methods

The synthesis of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione typically involves the reaction of hexyl bromide with a dithiolate precursor under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .

This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield .

Chemical Reactions Analysis

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S5/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWMTOWGAZGYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1SC2=C(S1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659770
Record name 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202126-51-0
Record name 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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